molecular formula C6H5NO8S2 B14755380 2-Nitrobenzene-1,4-disulfonic acid CAS No. 119-00-6

2-Nitrobenzene-1,4-disulfonic acid

Cat. No.: B14755380
CAS No.: 119-00-6
M. Wt: 283.2 g/mol
InChI Key: HXSUIALMWGBDEZ-UHFFFAOYSA-N
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Description

2-Nitrobenzene-1,4-disulfonic acid is an organic compound with the molecular formula C6H5NO8S2. It is characterized by the presence of a benzene ring substituted with a nitro group (-NO2) and two sulfonic acid groups (-SO3H) at the 1 and 4 positions. This compound is commonly used in various chemical processes and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nitrobenzene-1,4-disulfonic acid can be synthesized through the sulfonation of 2-nitrotoluene. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale sulfonation and oxidation processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Nitrobenzene-1,4-disulfonic acid undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The nitro and sulfonic acid groups influence the reactivity of the benzene ring, directing electrophilic substitution to specific positions.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo further oxidation to form different oxidation states of the nitro group.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine) and nitrating agents under acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used.

    Oxidation: Sodium hypochlorite or other strong oxidizing agents are employed.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of this compound.

    Reduction: The major product is 2-aminobenzene-1,4-disulfonic acid.

    Oxidation: Various oxidized forms of the nitro group can be obtained.

Scientific Research Applications

2-Nitrobenzene-1,4-disulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is utilized in biochemical assays and as a reagent in the study of enzyme activities.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is employed in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-nitrobenzene-1,4-disulfonic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonic acid groups enhance the compound’s solubility and reactivity. These interactions facilitate various chemical transformations and biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitrobenzene-1,3-disulfonic acid
  • 2-Nitrobenzene-1,2-disulfonic acid
  • 4-Nitrotoluene-2-sulfonic acid

Uniqueness

2-Nitrobenzene-1,4-disulfonic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both nitro and sulfonic acid groups at the 1 and 4 positions makes it particularly useful in electrophilic aromatic substitution reactions and as an intermediate in the synthesis of complex organic molecules.

Properties

CAS No.

119-00-6

Molecular Formula

C6H5NO8S2

Molecular Weight

283.2 g/mol

IUPAC Name

2-nitrobenzene-1,4-disulfonic acid

InChI

InChI=1S/C6H5NO8S2/c8-7(9)5-3-4(16(10,11)12)1-2-6(5)17(13,14)15/h1-3H,(H,10,11,12)(H,13,14,15)

InChI Key

HXSUIALMWGBDEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])S(=O)(=O)O

Origin of Product

United States

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